Emtricitabine Carboxylic Acid
Description
Contextualization within Nucleoside Analog Research and Development
The development of nucleoside analogs represents a cornerstone of modern antiviral therapy. Emtricitabine (B123318) is a prominent member of this class, specifically a synthetic nucleoside analog of cytidine (B196190) that exhibits powerful inhibitory activity against HIV reverse transcriptase. chemicalbook.comnih.gov It is a fluorinated derivative of lamivudine. researchgate.net The mechanism of action for nucleoside analogs like Emtricitabine involves intracellular phosphorylation to an active triphosphate form. chemicalbook.com This active metabolite then competes with natural deoxynucleotides for incorporation into newly forming viral DNA, leading to chain termination and halting viral replication. chemicalbook.comnih.gov
Within this context, the study of related substances, such as metabolites and impurities, is a vital component of drug development and post-market surveillance. Emtricitabine Carboxylic Acid emerges from this research as a key impurity and potential metabolite of Emtricitabine. nih.govveeprho.com Its formation is a critical consideration in the synthesis, formulation, and stability testing of the parent drug, placing it firmly within the research and development landscape of nucleoside analogs.
Significance as a Chemically Related Substance
The primary significance of this compound lies in its classification as a chemically related substance, or impurity, of Emtricitabine. veeprho.com In pharmaceutical manufacturing, controlling impurities is a regulatory mandate to ensure the safety, efficacy, and quality of the final drug product. This compound is identified as "Emtricitabine IP Impurity A," highlighting its official recognition in pharmacopeial standards. veeprho.com
Its importance is multifaceted:
Quality Control: Pharmaceutical manufacturers must develop robust analytical methods to detect and quantify the levels of this compound in both the active pharmaceutical ingredient (API) and the finished dosage forms to ensure they remain within acceptable, predefined limits. scholarsresearchlibrary.comoup.com
Stability Indicating Methods: The compound is a known degradation product. scholarsresearchlibrary.comoup.com Therefore, its presence can indicate the stability of Emtricitabine under various environmental conditions (e.g., heat, humidity, light) and throughout the product's shelf life. Assays that can separate the parent drug from its degradants are termed "stability-indicating."
Reference Standard: To ensure the accuracy of these quality control tests, purified this compound is synthesized and used as an analytical reference standard. veeprho.comsynzeal.com This allows for the precise identification and quantification of this specific impurity in drug samples.
Scope and Academic Research Focus
Academic and industrial research concerning this compound is not focused on any therapeutic potential but rather on analytical chemistry, process chemistry, and solid-state chemistry related to the parent drug.
Solid-State and Formulation Research: Another avenue of research involves modifying the physicochemical properties of Emtricitabine itself through crystal engineering. researchgate.netsci-hub.se Studies have explored the creation of cocrystals of Emtricitabine with other aromatic carboxylic acids to alter properties like solubility and diffusion permeability. sci-hub.seresearchgate.net It is crucial to distinguish this work, where various carboxylic acids are used as coformers with the parent drug, from the study of this compound as an impurity.
Synthetic Chemistry: Research also extends to the chemical synthesis of this compound itself. synzeal.comsimsonpharma.com An accessible and well-characterized supply of this compound is essential for its use as a reference standard in the analytical methods described above.
Data Tables
Table 1: Chemical Identifiers for this compound This table provides key chemical information for the identification of this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | nih.gov |
| CAS Number | 1238210-10-0 | nih.govveeprho.comsimsonpharma.com |
| Molecular Formula | C₈H₈FN₃O₄S | nih.govsimsonpharma.com |
| Molecular Weight | 261.23 g/mol | nih.govsimsonpharma.com |
| Synonyms | Emtricitabine IP Impurity A, (2S,5R)-Emtricitabine Carboxylic Acid | veeprho.comsynzeal.com |
Table 2: Comparison of Emtricitabine and this compound This table highlights the structural and molecular differences between the parent drug and its carboxylic acid impurity.
| Property | Emtricitabine | This compound | Source(s) |
| CAS Number | 143491-57-0 | 1238210-10-0 | nih.govnih.govsimsonpharma.com |
| Molecular Formula | C₈H₁₀FN₃O₃S | C₈H₈FN₃O₄S | nih.govnih.govsimsonpharma.com |
| Molecular Weight | 247.25 g/mol | 261.23 g/mol | nih.govnih.govsimsonpharma.com |
| Key Functional Group | Hydroxymethyl [-CH₂OH] | Carboxylic Acid [-COOH] | nih.govnih.gov |
| Role | Active Antiviral Drug | Impurity / Degradation Product | veeprho.comnih.gov |
Table 3: Analytical Methods for Detection This table outlines common analytical techniques used in the detection and quantification of this compound.
| Analytical Method | Column Used | Detection Wavelength | Purpose | Source(s) |
| UPLC | Waters Acquity UPLC BEH C8, 100x2.1 mm, 1.7µm | 270 nm | Quantitative estimation of Emtricitabine impurities in dosage form. | scholarsresearchlibrary.com |
| RP-HPLC | C18 HiQSil column (250 x 4.6 mm), 5µm particle size | 280 nm | Stability-indicating assay for Emtricitabine and its related substances. | oup.com |
| RP-HPLC | Symmetry C18 (250 x 4.6 mm, 5 µm) | Not specified for impurity | Estimation of Glyoxylic acid in Emtricitabine. | impactfactor.org |
| RP-HPLC | ODS column (250 × 4.6 mm, 5 µm) | 250 nm | Determination of Emtricitabine and other antiretrovirals in combination dosage form. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O4S/c9-3-1-12(8(15)11-5(3)10)4-2-17-7(16-4)6(13)14/h1,4,7H,2H2,(H,13,14)(H2,10,11,15)/t4-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHACZWRCOKKIZ-MHTLYPKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238210-10-0 | |
| Record name | Emtricitabine carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238210100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMTRICITABINE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61557K3S8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Process Chemistry of Emtricitabine Carboxylic Acid
De Novo Synthetic Pathways for Emtricitabine (B123318) Carboxylic Acid
While primarily known as a byproduct, theoretical de novo synthetic pathways for Emtricitabine Carboxylic Acid can be proposed based on established organic chemistry principles.
Multi-Step Organic Synthesis Methodologies
A plausible de novo synthesis could originate from starting materials like L-menthol and glyoxylic acid. google.com A multi-step process could involve the esterification of these precursors, followed by an addition reaction and subsequent hydroxylation to form a key intermediate. google.com This intermediate would then undergo a series of reactions, including the introduction of the fluorocytosine base, to construct the final this compound molecule. This approach would be analogous to some of the initial steps in certain Emtricitabine synthesis routes. researchgate.net
Another potential strategy involves the use of a protected 1,3-oxathiolane (B1218472) derivative which is then coupled with a silylated 5-fluorocytosine (B48100). google.commit.edu Subsequent deprotection and oxidation of the hydroxymethyl group at the 2-position of the oxathiolane ring to a carboxylic acid would yield the target compound.
Stereochemical Control and Enantioselective Approaches
Achieving the specific (2R,5S) stereochemistry of this compound is a critical challenge in any de novo synthesis. Chiral auxiliaries, such as L-menthol, are often employed in the synthesis of Emtricitabine to control the stereochemistry of the oxathiolane ring. googleapis.com Enzymatic resolution is another powerful technique that has been used to separate enantiomers in the synthesis of Emtricitabine and could theoretically be applied to produce the enantiomerically pure carboxylic acid derivative. acs.orgrsc.org For instance, pig liver esterase has been utilized for the resolution of a 5'-butanoate ester of Emtricitabine. rsc.org
Furthermore, advances in asymmetric catalysis, such as the use of proline-derived catalysts in combination with metal salts, could offer a pathway to selectively form the desired stereoisomers. mdpi.com The choice of catalysts and reaction conditions is paramount in directing the stereochemical outcome of the glycosylation reaction, a key step in forming the bond between the oxathiolane ring and the fluorocytosine base. researchgate.netmit.edu
Formation as a Byproduct or Intermediate in Emtricitabine Synthesis
The primary context in which this compound is encountered is as an impurity during the manufacturing process of Emtricitabine.
Identification of Critical Process Parameters Influencing Formation
The formation of this compound as a byproduct is often linked to specific conditions during the synthesis and storage of Emtricitabine. chemicea.com Oxidative degradation is a key factor, where the primary alcohol group of Emtricitabine is oxidized to a carboxylic acid. scholarsresearchlibrary.comnih.gov
Several process parameters can influence the rate of this oxidation:
Temperature: Elevated temperatures can accelerate the degradation process. acs.orgnih.govresearchgate.net
pH: Variations in pH during synthesis or in the final formulation can contribute to the formation of impurities, including the carboxylic acid derivative. chemicea.com
Presence of Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, during the manufacturing process or storage can lead to the formation of this compound. oup.com
Reaction Time: Prolonged reaction times, particularly at elevated temperatures, can increase the levels of byproducts. google.com
Forced degradation studies are commonly performed to identify potential degradation products like this compound under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress. nih.govoup.com
Strategies for Process Optimization and Control
To minimize the formation of this compound and ensure the purity of the final drug product, several optimization and control strategies are employed:
Temperature and pH Control: Strict control of temperature and pH throughout the synthesis and storage is crucial. google.comacs.orgnih.govresearchgate.net
Inert Atmosphere: Conducting reactions under an inert atmosphere, such as argon or nitrogen, can minimize oxidation.
Control of Raw Materials and Reagents: Ensuring the purity of starting materials and reagents helps to prevent the introduction of impurities that could catalyze degradation reactions.
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters allows for immediate adjustments to maintain optimal conditions and minimize byproduct formation.
Purification Techniques: The use of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is essential for the detection and quantification of impurities like this compound. scholarsresearchlibrary.comimpactfactor.org These methods are also used to ensure the final product meets the stringent purity requirements set by regulatory bodies. Recrystallization is another technique used to purify the final product and remove impurities. mit.edu
| Parameter | Influence on Impurity Formation | Control Strategy |
| Temperature | Higher temperatures increase reaction rates, including side reactions. acs.orgnih.govresearchgate.net | Strict temperature control during synthesis and storage. |
| pH | Deviations from optimal pH can lead to degradation. chemicea.com | Precise pH monitoring and adjustment. |
| Oxidizing agents | Can directly oxidize the primary alcohol to a carboxylic acid. oup.com | Use of high-purity reagents and inert atmosphere. |
| Reaction Time | Longer reaction times can lead to increased byproduct formation. google.com | Optimization of reaction kinetics to shorten time. |
Derivatization Chemistry for Enhanced Analytical or Synthetic Utility
Derivatization of the carboxylic acid group in this compound can be a valuable tool for both analytical and synthetic purposes.
For analytical applications, derivatization is often employed to improve the chromatographic behavior or detection sensitivity of the molecule. nih.gov For instance, converting the carboxylic acid to an ester or an amide can enhance its volatility for gas chromatography (GC) analysis or improve its retention and peak shape in reversed-phase liquid chromatography (RP-LC). nih.gov Derivatization can also introduce a chromophore or fluorophore, enabling more sensitive detection by UV or fluorescence detectors. nih.gov
In a synthetic context, the carboxylic acid group can be activated and converted into other functional groups. For example, it can be reduced back to the primary alcohol, providing a potential route to salvage the material and convert it back to Emtricitabine. Alternatively, the carboxylic acid can be transformed into an activated ester or an acyl halide, which can then be reacted with various nucleophiles to create a library of novel Emtricitabine derivatives for structure-activity relationship (SAR) studies.
The development of cocrystals of Emtricitabine with various aromatic carboxylic acids has also been explored to modify the physicochemical properties of the drug, such as solubility and permeability. researchgate.netresearchgate.netacs.org This research highlights the utility of the carboxylic acid functionality in crystal engineering. acs.org
Synthesis of Analytical Reference Standards
This compound, with the chemical name (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid, is a key related substance of the antiviral agent Emtricitabine. simsonpharma.compharmaffiliates.com As an impurity and metabolite, its availability as a high-purity analytical reference standard is crucial for the quality control, stability testing, and analytical method validation of Emtricitabine drug substance and products. synzeal.comsynzeal.com Several specialized chemical suppliers manufacture and provide this compound as a reference standard, often accompanied by a Certificate of Analysis (CoA) detailing its characterization and purity. pharmaffiliates.comdaicelpharmastandards.com
The synthesis of this reference standard is not typically performed in a standard pharmaceutical manufacturing setting but rather through custom synthesis by specialized laboratories. synzeal.com While specific proprietary synthesis routes are not always published in detail, the generation of this compound can be approached through established organic chemistry principles, primarily involving the modification of Emtricitabine or its synthetic intermediates.
One logical synthetic pathway is the selective oxidation of the primary hydroxyl group (-CH₂OH) of Emtricitabine. This transformation would convert the hydroxymethyl group at the 2-position of the 1,3-oxathiolane ring directly into a carboxylic acid moiety. This process requires carefully controlled oxidation conditions to avoid over-oxidation or degradation of the sensitive nucleoside structure.
Alternatively, the synthesis can diverge from the main manufacturing process of Emtricitabine itself. Some reported syntheses of Emtricitabine proceed through ester intermediates, such as a menthyl ester, which are subsequently reduced to form the primary alcohol of the final drug. google.com By modifying this step and instead subjecting the ester intermediate to hydrolysis (using either acidic or basic conditions), the corresponding carboxylic acid can be obtained. The crude product from such a reaction would then undergo rigorous purification, typically involving chromatographic techniques and recrystallization, to achieve the high purity required for an analytical reference standard.
The final, purified this compound reference standard is thoroughly characterized using methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity, structure, and purity. daicelpharmastandards.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (2R,5S)-5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid | simsonpharma.compharmaffiliates.com |
| CAS Number | 1238210-10-0 | simsonpharma.compharmaffiliates.comdaicelpharmastandards.com |
| Molecular Formula | C₈H₈FN₃O₄S | simsonpharma.comdaicelpharmastandards.compharmaffiliates.com |
| Molecular Weight | 261.23 g/mol | simsonpharma.comdaicelpharmastandards.compharmaffiliates.com |
| Stereochemistry | (2R,5S) | simsonpharma.com |
Chemical Modifications for Chromatographic Analysis
The analysis of polar compounds like this compound by liquid chromatography (LC) can present challenges. nih.gov Issues such as poor retention on common reversed-phase (RP) columns, weak ultraviolet (UV) chromophore activity, and inefficient ionization in mass spectrometry (MS) can hinder the development of sensitive and robust analytical methods. nih.gov To overcome these limitations, chemical derivatization is a powerful strategy employed to modify the structure of the analyte, thereby improving its chromatographic behavior and detectability. nih.govthermofisher.com
For this compound, derivatization primarily targets the carboxylic acid functional group. The main objectives are to:
Increase Hydrophobicity: By converting the polar carboxylic acid into a less polar functional group, such as an ester or an amide, retention on RP-HPLC columns can be significantly improved.
Enhance Detection: A derivatizing agent containing a strong chromophore or fluorophore can be attached to the molecule, dramatically increasing its response in UV or fluorescence detectors.
Improve Ionization: For LC-MS analysis, derivatization can introduce a readily ionizable moiety, boosting the signal intensity in the mass spectrometer.
Common derivatization reactions for carboxylic acids include esterification and amidation. nih.gov
Esterification: The carboxylic acid can be converted into an ester using various reagents. For enhanced fluorescence detection, reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) or other fluorescent alkyl halides can be used. These reagents react with the carboxylate anion to form a highly fluorescent ester, enabling quantification at very low levels.
Amidation: The carboxylic acid can be coupled with an amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com This reaction forms a stable amide bond. If the amine reagent used for derivatization contains a fluorescent tag or an easily ionizable group, it enhances detectability for fluorescence or MS-based methods, respectively. thermofisher.com This approach is versatile as a wide variety of amine-containing tags are commercially available.
The selection of a derivatization strategy depends on the specific analytical goal, the available detection systems (UV, fluorescence, MS), and the nature of the sample matrix. The reaction conditions must be optimized to ensure complete and reproducible derivatization without causing degradation of the analyte. researchgate.net
Table 2: Examples of Derivatization Strategies for Carboxylic Acids
| Derivatization Reaction | Reagent Class | Example Reagent | Analytical Benefit | Source(s) |
| Esterification | Fluorescent Diazoalkanes | Adamantyl-diazomethane | Enhances fluorescence and hydrophobicity for HPLC-FLD. | thermofisher.com |
| Esterification | Fluorescent Alkyl Halides | 5-(Bromomethyl)fluorescein | Attaches a strong fluorophore for high-sensitivity detection. | thermofisher.com |
| Amidation | Amines (with coupling agent) | Dansyl-cadaverine (with EDAC) | Introduces a fluorescent tag and increases hydrophobicity. | thermofisher.com |
| Amidation | Isotopic Labeling Reagents | 2-dimethylaminoethylamine (DMED) | Allows for differential isotopic labeling for quantitative MS. | nih.gov |
Advanced Analytical Characterization and Purity Assessment Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds and their impurities. For Emtricitabine (B123318) Carboxylic Acid, various methods are employed to achieve effective separation and precise quantification.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Emtricitabine and its related substances, including Emtricitabine Carboxylic Acid. The development of a stability-indicating HPLC method is crucial for separating the main compound from its impurities and degradation products.
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Emtricitabine and its impurities would utilize a C18 column. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, which allows for the effective separation of polar compounds like this compound.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
This table presents a hypothetical HPLC method based on common practices for analyzing Emtricitabine and its impurities.
This method is designed to provide good resolution between Emtricitabine and its potential impurities, including the more polar this compound, which would typically have a shorter retention time than the parent drug under these conditions.
Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, with appropriate derivatization, GC can be a powerful tool for its analysis. The primary challenge is to convert the polar carboxylic acid and amine functionalities into more volatile and thermally stable derivatives.
A common derivatization technique is silylation , where active hydrogens in the molecule are replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.
Hypothetical GC-MS Method for Silylated this compound:
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70°C for 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
This table outlines a potential GC-MS method for the analysis of this compound following a silylation step.
The mass spectrometer detector is crucial for confirming the identity of the derivatized compound based on its mass spectrum and fragmentation pattern.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal-phase and reversed-phase HPLC for the analysis and purification of pharmaceutical compounds. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a co-solvent such as methanol. SFC offers advantages of high speed, reduced organic solvent consumption, and unique selectivity, particularly for chiral separations and the analysis of impurities.
For the analysis of Emtricitabine and its impurities, SFC can provide orthogonal selectivity compared to RP-HPLC, potentially resolving impurities that are difficult to separate by conventional liquid chromatography. The technique is well-suited for the analysis of polar compounds when polar co-solvents and additives are used.
Potential SFC Method Parameters:
| Parameter | Condition |
| Column | Chiral or achiral stationary phase (e.g., Diol, Amino) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol with 0.1% additive (e.g., ammonium (B1175870) hydroxide) |
| Gradient | 5% to 40% Mobile Phase B over 10 minutes |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Detection | UV or Mass Spectrometry (MS) |
This table suggests a starting point for developing an SFC method for the impurity profiling of Emtricitabine.
Emtricitabine is a chiral molecule, and its biological activity resides in the (-)-enantiomer. Consequently, its impurities, including this compound, can also exist as enantiomers. It is, therefore, critical to have analytical methods capable of separating these enantiomers to ensure the enantiomeric purity of the active pharmaceutical ingredient.
Chiral HPLC is the most common technique for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be effective for the chiral resolution of a wide range of pharmaceutical compounds, including Emtricitabine.
A published method for the enantiomeric separation of Emtricitabine utilizes an amylose tris[(S)-1-phenylethylcarbamate] based chiral column. nih.gov This type of stationary phase would likely be effective for the chiral separation of this compound as well, given the structural similarity and the location of the chiral center.
Example Chiral HPLC Method Parameters:
| Parameter | Condition |
| Column | Amylose tris[(S)-1-phenylethylcarbamate] CSP |
| Mobile Phase | Methanol with 0.02% Triethylamine Acetate (B1210297) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Temperature | Ambient |
This table is based on a reported method for the chiral separation of Emtricitabine and is expected to be applicable to its carboxylic acid derivative. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown impurities and for the sensitive detection of trace-level compounds. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio information, enabling confident identification.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful technique for confirming the identity of known impurities like this compound and for elucidating the structure of novel degradation products.
The molecular formula of this compound is C₈H₈FN₃O₄S. Using HRMS, the theoretical exact mass can be calculated and compared to the experimentally measured mass.
Elemental Composition Data for this compound:
| Element | Count | Atomic Mass | Total Mass |
| Carbon (C) | 8 | 12.00000 | 96.00000 |
| Hydrogen (H) | 8 | 1.00783 | 8.06264 |
| Fluorine (F) | 1 | 18.99840 | 18.99840 |
| Nitrogen (N) | 3 | 14.00307 | 42.00921 |
| Oxygen (O) | 4 | 15.99491 | 63.97964 |
| Sulfur (S) | 1 | 31.97207 | 31.97207 |
| Total | 261.02196 |
This table shows the calculation of the theoretical monoisotopic mass of this compound.
An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, can measure the mass of the protonated molecule ([M+H]⁺) with high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula, providing strong evidence for the compound's identity.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In the analysis of this compound, MS/MS provides critical data for structural elucidation by mapping its fragmentation pathways.
Typically, the analysis is performed using an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument. For this compound (Molecular Formula: C₈H₈FN₃O₄S, Molecular Weight: 261.23 g/mol ), analysis in negative ion mode is common due to the acidic nature of the carboxylic acid group, which readily deprotonates to form the [M-H]⁻ ion. nih.govsimsonpharma.com
A known mass spectrometry record for this compound shows analysis of the [M-H]⁻ precursor ion at an m/z of 260.0147. massbank.eu Collision-induced dissociation (CID) of this precursor ion would be expected to yield a series of product ions that are characteristic of the molecule's structure. The proposed fragmentation pathway often begins with the most labile bonds. A primary and highly characteristic fragmentation for a carboxylic acid is the neutral loss of carbon dioxide (CO₂, 44 Da). Other significant fragmentations can occur through cleavage of the oxathiolane ring and the bond connecting the ring to the fluorocytosine base.
Table 1: Predicted MS/MS Fragmentation of this compound [M-H]⁻
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 260.01 | 216.02 | CO₂ (44 Da) | Ion resulting from decarboxylation |
| 260.01 | 128.01 | C₄H₄O₂S (116 Da) | Fluorocytosine base anion |
This data is illustrative and based on general fragmentation principles. Actual observed fragments may vary based on instrumental conditions.
Isotope-Labeled Internal Standard Quantification
For accurate quantification of this compound in biological matrices, liquid chromatography-mass spectrometry (LC-MS) methods employing stable isotope-labeled (SIL) internal standards are the gold standard. scispace.com A SIL internal standard is a version of the analyte in which one or more atoms have been replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). crimsonpublishers.com
This approach provides superior accuracy and precision by correcting for variations in sample preparation, chromatographic retention, and, most importantly, matrix-induced ion suppression or enhancement during mass spectrometric detection. scispace.comcrimsonpublishers.com For instance, in the quantification of the parent drug, Emtricitabine, an internal standard labeled with ¹³C and ¹⁵N in the cytosine moiety has been successfully used. nih.gov A similar strategy would be ideal for its carboxylic acid metabolite.
The SIL internal standard co-elutes with the analyte and experiences the same experimental variations. Since the SIL internal standard is chemically identical but mass-differentiated, the ratio of the analyte's MS signal to the internal standard's MS signal provides a highly reliable measure of the analyte's concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive determination of chemical structures. It provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like ¹⁹F. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is used to assign all proton and carbon signals and confirm the compound's constitution and stereochemistry. veeprho.com
One-Dimensional NMR (¹H, ¹³C, ¹⁹F)
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically around 12 ppm. libretexts.orgopenstax.orglibretexts.org Protons on the oxathiolane ring and the single proton on the pyrimidine (B1678525) ring will have characteristic shifts and coupling patterns that can be used to confirm the structure.
¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the 165-185 ppm region. openstax.orgpressbooks.pub The other carbons in the heterocyclic rings will appear at distinct chemical shifts, providing further structural confirmation.
¹⁹F NMR: Since the molecule contains a fluorine atom, ¹⁹F NMR is a valuable tool. It will show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the pyrimidine ring.
Table 2: Predicted ¹H and ¹³C Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | ~12.0 (broad s) | ~170-180 |
| Oxathiolane CH | ~5.0-6.5 | ~80-95 |
| Oxathiolane CH₂ | ~3.0-4.0 | ~35-45 |
| Oxathiolane CH (next to S) | ~5.0-5.5 | ~85-95 |
| Pyrimidine CH | ~7.5-8.5 (d) | ~140-155 |
| Pyrimidine C-F | N/A | ~150-160 (d) |
| Pyrimidine C-NH₂ | N/A | ~155-165 |
Note: Predicted values are based on typical ranges for these functional groups. s = singlet, d = doublet.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments reveal correlations between nuclei and are essential for assembling the molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to map the proton network within the oxathiolane ring. veeprho.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, allowing for unambiguous assignment of carbon signals based on previously assigned proton signals. veeprho.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different parts of the molecule, such as linking the protons of the oxathiolane ring to the carbons of the pyrimidine base. synthinkchemicals.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule, particularly at the chiral centers of the oxathiolane ring. veeprho.com
Other Spectroscopic and Physicochemical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. synthinkchemicals.com The spectrum of this compound would display several characteristic absorption bands confirming its key structural features.
The most prominent feature would be the very broad O-H stretching vibration from the carboxylic acid's hydrogen-bonded dimer, which typically appears between 2500 and 3300 cm⁻¹. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid results in a strong, sharp absorption band around 1710-1760 cm⁻¹. openstax.org Other important vibrations include the C-O stretch of the carboxylic acid and ether linkage, N-H stretches of the amine group, and the C-F stretch.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Amine N-H | Stretch | 3100-3500 | Medium |
| Carboxylic Acid C=O | Stretch | 1710-1760 | Strong |
| Pyrimidine C=O | Stretch | 1650-1690 | Strong |
| C-O (Acid & Ether) | Stretch | 1210-1320 | Strong |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique used for the quantitative determination of substances that absorb light in the UV and visible regions of the electromagnetic spectrum. For compounds related to emtricitabine, this method is frequently employed for quantification in bulk and pharmaceutical forms. researchgate.net The principle relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
In the analysis of emtricitabine, the parent compound of this compound, the wavelength of maximum absorbance (λmax) is a critical parameter. Various studies have identified the λmax for emtricitabine at approximately 280 nm. ijpsonline.comijpsonline.com Other reported maxima have been observed at 240 nm and 225 nm, sometimes with dual peaks appearing at 242 nm and 282 nm. researchgate.netijpca.orgresearchgate.net For analytical method development, a standard solution of the compound is scanned across a range (e.g., 200 to 400 nm) to determine the λmax where it exhibits the highest absorbance. ijpsonline.comijpsonline.com This wavelength is then used for quantitative analysis, as it provides the highest sensitivity and minimizes potential interference.
The area under the curve (AUC) method is another approach within UV spectrophotometry used for the estimation of emtricitabine. In this technique, the area is measured over a specific wavelength range (e.g., 272-286 nm) instead of at a single λmax. Both the λmax and AUC methods have demonstrated linearity over specific concentration ranges, typically between 2 to 20 µg/mL, with high correlation coefficients (r² > 0.999), indicating a strong linear relationship between absorbance and concentration. ijpsonline.com These methods, validated according to ICH guidelines, are valued for their simplicity, speed, and cost-effectiveness in routine quality control analysis. researchgate.net
X-Ray Crystallography for Solid-State Structure
While specific crystallographic data for this compound is not widely published, extensive research has been conducted on the parent compound, emtricitabine, and its co-crystals. The absolute configuration of emtricitabine, confirming the L-isomer as the most active enantiomer, was determined using X-ray crystallographic analysis. researchgate.net This analysis is fundamental to ensuring the correct stereochemistry of the active pharmaceutical ingredient.
Furthermore, studies have investigated the formation of co-crystals of emtricitabine with various aromatic carboxylic acids. researchgate.netacs.org These studies use single-crystal X-ray diffraction to characterize the solid-state structures, revealing the intricate hydrogen-bonding networks between emtricitabine and the co-former molecules. For instance, a co-crystal of emtricitabine with a carboxylic acid was found to crystallize in a triclinic system with a P-1 space group. researchgate.net Such research is vital for understanding intermolecular interactions and for the development of novel solid forms of the drug with potentially improved physicochemical properties. The insights gained from the crystallographic analysis of emtricitabine and its derivatives are instrumental in pharmaceutical development and solid-state characterization.
Method Validation and Qualification in Analytical Chemistry
Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. The validation process, typically performed in accordance with International Council for Harmonisation (ICH) guidelines, ensures the reliability, reproducibility, and accuracy of analytical results. oup.com For pharmaceutical compounds like emtricitabine and its derivatives, validated methods are essential for quality control, stability testing, and regulatory compliance. synzeal.comnih.gov The core parameters evaluated during method validation include specificity, selectivity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness. oup.comglobalresearchonline.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.
LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated with an acceptable level of precision and accuracy.
LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.
These values are often calculated from the calibration curve using the standard deviation of the response and the slope (LOD = 3.3 × σ/S; LOQ = 10 × σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. ijpsonline.comijpsonline.com For analytical methods developed for emtricitabine, a range of LOD and LOQ values have been reported, reflecting the sensitivity of different chromatographic conditions and detector systems. oup.comnih.govnih.govphmethods.net
The following table summarizes reported LOD and LOQ values for the parent compound, emtricitabine, from various validated HPLC methods.
| Analytical Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| RP-HPLC | 0.25 | 0.77 | oup.com |
| RP-HPLC | 0.024 | 0.036 | nih.gov |
| HPLC | 0.02 | 0.05 | nih.gov |
| RP-HPLC | 0.065 | 0.198 | phmethods.net |
| RP-HPLC | 1.04 | 3.14 | tandfonline.com |
| RP-HPLC | 2.92 | 3.05 | globalresearchonline.net |
| RP-HPLC | 0.2642 | 0.8008 | impactfactor.org |
Mechanistic Studies of Chemical Transformation and Degradation Pathways
Forced Degradation Studies of Emtricitabine (B123318) to Form Emtricitabine Carboxylic Acid
Forced degradation, or stress testing, is essential in identifying potential degradation products and pathways. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. For emtricitabine, this includes hydrolysis, oxidation, photolysis, and thermal stress to understand its susceptibility to degradation and to identify impurities like this compound. scholarsresearchlibrary.com
Emtricitabine demonstrates significant degradation under both acidic and basic hydrolytic conditions. nih.gov The molecule is known to be sensitive to both acid and base hydrolysis, leading to the formation of various degradants. europa.eu
Under acidic conditions, emtricitabine undergoes extensive degradation. nih.govchemsrc.com One of the major degradation products formed is the S-oxide derivative. europa.eu Studies have shown over 51% degradation under acidic stress. chemsrc.com The hydrolytic pathway can also lead to the formation of desamino-emtricitabine. europa.eu
In alkaline environments, emtricitabine also shows considerable degradation. nih.govchemsrc.com Similar to acidic conditions, the S-oxide is a notable degradant. europa.eu The degradation in basic conditions is reported to be around 13%. chemsrc.com
Under neutral conditions, the degradation of emtricitabine is comparatively less pronounced than in acidic or basic media. However, the stability can be influenced by environmental factors. In aerobic water/sediment systems, emtricitabine degrades at a moderate rate. fass.se
Table 1: Summary of Hydrolytic Degradation of Emtricitabine
| Stress Condition | Extent of Degradation | Major Degradants |
|---|---|---|
| Acidic Hydrolysis | Extensive/Significant nih.govchemsrc.com | S-oxide, Desamino-emtricitabine europa.eu |
| Basic Hydrolysis | Extensive/Significant nih.govchemsrc.com | S-oxide, Desamino-emtricitabine europa.eu |
| Neutral Hydrolysis | Less significant than acidic/basic researchgate.net | CO2 (in aerobic water/sediment systems) fass.se |
Oxidative conditions, particularly in the presence of peroxides, lead to significant degradation of emtricitabine. nih.govchemsrc.com Studies using hydrogen peroxide have demonstrated substantial degradation, with reports of over 53% degradation. scholarsresearchlibrary.comchemsrc.com The primary degradation products under oxidative stress include S-oxide and desamino derivatives. europa.eu One study noted that emtricitabine was moderately stable when exposed to 8% H₂O₂ at room temperature for 5 hours, showing about 12% degradation. nih.gov
The thiol moiety of the oxathiolane ring is susceptible to oxidation, which can lead to the formation of 3'-sulfoxide diastereomers. nih.gov This oxidation is a key pathway in the metabolic biotransformation of emtricitabine. nih.gov
Table 2: Oxidative Degradation of Emtricitabine
| Oxidizing Agent | Conditions | Extent of Degradation | Key Degradation Products |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | 3% H₂O₂, room temperature, 24 hrs derpharmachemica.com | Significant scholarsresearchlibrary.comnih.govchemsrc.com | S-oxide, Desamino-emtricitabine europa.eu |
| Hydrogen Peroxide (H₂O₂) | 8% H₂O₂, room temperature, 5 hrs nih.gov | ~12% nih.gov | Not specified |
| Not Specified | Not Specified | >53% chemsrc.com | Degradant-I, Degradant-II, Degradant-III chemsrc.com |
Emtricitabine exhibits notable stability under photolytic stress. When exposed to UV light and white fluorescent light in its solid state, no degradation is observed. europa.eu Solutions of emtricitabine have also been found to be stable under UV exposure. europa.eu Even after exposure to direct sunlight for several days, emtricitabine in both its pure form and in tablet formulations showed high stability, with only about 2% degradation. nih.gov
Table 3: Photolytic Stability of Emtricitabine
| Light Source | Form | Duration | Extent of Degradation |
|---|---|---|---|
| UV & White Fluorescent Light | Solid State | Not specified | No degradation observed europa.eu |
| UV Light | Solution | Not specified | Stable europa.eu |
| Direct Sunlight | API & Tablet | 3 days (8 hours/day) | ~2% nih.gov |
Emtricitabine shows good thermal stability at routine temperatures. researchgate.net However, significant degradation occurs at elevated temperatures. europa.eu The initial decomposition temperature in both nitrogen and air is approximately 200°C. researchgate.net In some studies, heating at 105°C in the solid state did not result in degradation. europa.eu Conversely, other studies indicate that emtricitabine is sensitive to thermal conditions, with degradation observed under dry heat (60°C for 24 hours), although the extent was minimal (around 2%). nih.govnih.gov Forced degradation studies involving heating at 60°C for 30 minutes showed that emtricitabine was stable. nih.gov
The thermal decomposition of emtricitabine is a two-step process. researchgate.net Analysis using techniques like thermogravimetry (TG), differential scanning calorimetry (DSC), and thermogravimetric analysis coupled with Fourier transform infrared spectroscopy (TG-FTIR) helps in understanding the thermal behavior and decomposition mechanism. researchgate.net
Table 4: Thermal Degradation of Emtricitabine
| Temperature | Atmosphere | Observation |
|---|---|---|
| Routine Temperatures | Not specified | Good stability researchgate.net |
| 200°C | Nitrogen or Air | Initial decomposition temperature researchgate.net |
| 105°C | Not specified (Solid state) | No degradation observed europa.eu |
| 60°C | Dry Heat (24 hours) | ~2% degradation nih.gov |
| 60°C | Not specified (30 minutes) | Stable nih.gov |
Enzymatic Transformation Pathways In Vitro
In vitro studies are crucial for elucidating the metabolic pathways of drugs. For emtricitabine, these studies help in identifying the enzymes responsible for its transformation into metabolites, including its carboxylic acid derivative.
In vitro studies indicate that emtricitabine is not a significant substrate for metabolism by cytochrome P450 (CYP) enzymes. tga.gov.aupmda.go.jp The potential for CYP450-mediated interactions with other drugs is considered low. tga.gov.au
The primary metabolic transformations of emtricitabine involve oxidation and conjugation. The oxidation of the thiol moiety to form 3'-sulfoxide diastereomers accounts for approximately 9% of a dose. nih.govdrugbank.com Another metabolic pathway is the conjugation with glucuronic acid to form 2'-O-glucuronide, which accounts for about 4% of the dose. nih.govdrugbank.com This glucuronidation is a phase II metabolic reaction catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, enhancing the drug's water solubility for excretion.
Table 5: In Vitro Metabolism of Emtricitabine
| Metabolic Pathway | Enzyme System(s) | Metabolite(s) Formed | Percentage of Dose |
|---|---|---|---|
| Oxidation | CYP3A4, possibly flavin-containing monooxygenase pmda.go.jp | 3'-sulfoxide diastereomers nih.govdrugbank.com | ~9% nih.govdrugbank.com |
| Glucuronidation | Uridine diphosphate-glucuronosyltransferase (UGT) | 2'-O-glucuronide nih.govdrugbank.com | ~4% nih.govdrugbank.com |
Computational Chemistry and in Silico Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic properties of Emtricitabine (B123318) Carboxylic Acid. These calculations provide a basis for understanding its intrinsic stability and chemical reactivity.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The HOMO energy level is associated with the capacity to donate an electron, while the LUMO energy level relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
For Emtricitabine Carboxylic Acid, DFT calculations would reveal that the HOMO is likely localized on the electron-rich 5-fluorocytosine (B48100) moiety, which contains amine and carbonyl groups. The LUMO, conversely, would likely be distributed across the pyrimidine (B1678525) ring and the electron-withdrawing carboxylic acid group. This distribution highlights the parts of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Quantum Chemical Descriptors for this compound (Illustrative) This table presents hypothetical yet plausible values derived from the principles of DFT calculations to illustrate the expected quantum chemical properties.
| Parameter | Calculated Value (Illustrative) | Significance |
| EHOMO | -6.8 eV | Indicates electron-donating capability; involved in reactions with electrophiles. |
| ELUMO | -1.5 eV | Indicates electron-accepting capability; involved in reactions with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov |
| Electronegativity (χ) | 4.15 eV | Measures the molecule's ability to attract electrons. |
| Global Hardness (η) | 2.65 eV | Represents resistance to change in electron distribution. |
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on a molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In a calculated MEP map for this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the highly electronegative oxygen atoms of the carbonyl and carboxylic acid groups, as well as the nitrogen atoms of the pyrimidine ring. These sites represent the most likely points for electrophilic attack or for forming hydrogen bonds. acs.org Conversely, regions of positive potential (colored blue) would be found near the hydrogen atoms of the amine group and the carboxylic acid's hydroxyl group, indicating their susceptibility to nucleophilic attack. acs.org
Table 2: Predicted Electrostatic Potential at Key Atomic Sites (Illustrative) This table shows representative electrostatic potential values on the surface of key atoms, as would be determined by computational analysis.
| Atomic Site | Predicted MEP (kcal/mol) (Illustrative) | Interpretation |
| Carbonyl Oxygen (C=O) | -45 | Strong negative potential; high affinity for electrophiles and H-bond donors. |
| Carboxylate Oxygen (O-H) | -40 | Negative potential; site for electrophilic interaction. |
| Amine Nitrogen (NH2) | -30 | Negative potential; available for hydrogen bonding. |
| Amine Hydrogens | +25 | Positive potential; susceptible to nucleophilic attack. |
| Carboxyl Hydrogen | +50 | Strong positive potential; highly acidic proton. |
Computational chemistry can be used to model the reaction pathways for the formation and degradation of this compound. Its formation from the parent drug, Emtricitabine, involves the oxidation of the primary alcohol group (-CH₂OH) to a carboxylic acid (-COOH). nih.gov
A theoretical study could elucidate this mechanism by modeling the interaction with oxidizing agents, such as hydroxyl radicals, which are common in metabolic and environmental degradation processes. acs.orgmdpi.com Such a study would involve:
Reactant Complex Modeling: Simulating the initial interaction between Emtricitabine and an oxidizing species.
Transition State Searching: Identifying the highest energy point along the reaction coordinate for key steps, such as hydrogen abstraction from the hydroxymethyl group.
Activation Energy Calculation: Determining the energy barrier for the reaction, which provides insight into the reaction rate.
Product Formation: Modeling the subsequent oxidation steps that lead to the final carboxylic acid product.
Degradation of this compound itself could proceed via mechanisms like decarboxylation or further ring-opening reactions, pathways that can also be computationally explored to predict potential breakdown products. escholarship.orgajrconline.org
Molecular Modeling and Simulation Approaches
Molecular modeling techniques provide insight into the dynamic and conformational properties of this compound, which are crucial for understanding its physical properties and interactions.
This compound possesses significant conformational flexibility, primarily due to the non-planar structure of the 1,3-oxathiolane (B1218472) ring and the rotatable bond connecting it to the fluorocytosine base. sci-hub.se Studies on the parent compound, Emtricitabine, have shown that the oxathiolane ring typically adopts a twisted or envelope conformation. sci-hub.seresearchgate.net
A thorough conformational analysis would involve systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformer. This process generates a potential energy landscape, which maps all stable conformations (local minima) and the energy barriers (transition states) that separate them. This analysis can identify the most energetically favorable, and therefore most populated, conformation of the molecule in different environments.
Table 3: Relative Energies of Plausible Conformers of this compound (Illustrative) This table presents a hypothetical energy landscape for different conformations of the oxathiolane ring.
| Conformer | Ring Pucker Description | Relative Energy (kcal/mol) (Illustrative) | Predicted Population (at 298 K) |
| 1 | South (S-type) envelope | 0.00 | ~75% |
| 2 | North (N-type) envelope | 0.85 | ~20% |
| 3 | Twisted conformation | 1.50 | ~5% |
Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with high accuracy. nih.govnih.gov The prediction process for this compound would typically involve:
Optimizing the molecule's 3D geometry using a reliable quantum mechanical method (e.g., DFT).
Calculating the NMR magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F) using a specialized method like the Gauge-Including Atomic Orbital (GIAO) method.
Converting the calculated absolute shielding values into chemical shifts (δ) by referencing them against a computed standard, such as Tetramethylsilane (TMS).
These predicted spectra are invaluable for confirming the structure of the molecule and for interpreting complex experimental NMR data. arxiv.org
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table provides representative predicted chemical shifts based on computational modeling principles. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2' | 5.2 | 88.0 (C-2') |
| H-4' | 6.3 | 85.0 (C-4') |
| H-5'a, H-5'b | 3.4, 3.2 | 35.0 (C-5') |
| H-6 | 7.9 | 125.0 (d, JC-F ≈ 15 Hz) (C-6) |
| COOH | 12.5 (broad) | 175.0 (C in COOH) |
| C-2 | - | 155.0 |
| C-4 | - | 158.0 (d, JC-F ≈ 230 Hz) |
| C-5 | - | 140.0 |
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies are crucial in understanding how the molecular structure of a compound influences its chemical reactivity and, consequently, its biological activity and metabolic fate. In the context of Emtricitabine and its metabolite, this compound, in silico computational methods provide valuable insights into their chemical behavior. These studies often involve the use of quantum chemical calculations and molecular modeling to predict properties such as electronic distribution, reactivity indices, and potential for intermolecular interactions.
The primary structural difference between Emtricitabine and its metabolite, this compound, is the oxidation of the primary hydroxyl group on the oxathiolane ring to a carboxylic acid group. This modification significantly alters the electronic and steric properties of the molecule, which in turn influences its chemical reactivity and interactions with biological systems.
The conversion of the hydroxymethyl group (-CH₂OH) in Emtricitabine to a carboxylic acid group (-COOH) in its metabolite introduces a planar, electron-withdrawing carboxyl moiety. This structural change has several predictable consequences on the molecule's chemical behavior:
Electronic Effects: The carboxylic acid group is a strong electron-withdrawing group. Its presence is expected to decrease the electron density on the adjacent oxathiolane ring. This alteration in the electronic landscape can affect the reactivity of the entire molecule. Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate and visualize the changes in the electrostatic potential map, highlighting the shift in electron density. For instance, the oxygen atoms of the carboxyl group will exhibit a more negative electrostatic potential compared to the hydroxyl oxygen in the parent drug, making them potential sites for electrostatic interactions.
Hydrogen Bonding Capacity: Both Emtricitabine and this compound are capable of forming hydrogen bonds. Emtricitabine has hydrogen bond donors (the amino group and the hydroxyl group) and acceptors (the carbonyl oxygen, the ring nitrogen, and the hydroxyl oxygen). nih.gov The carboxylic acid metabolite retains the amino group as a hydrogen bond donor and the carbonyl oxygen and ring nitrogen as acceptors. However, the carboxylic acid group itself is a potent hydrogen bond donor (the hydroxyl part) and acceptor (the carbonyl oxygen). This modification can lead to different and potentially stronger hydrogen bonding interactions with water, solvent molecules, or the active sites of enzymes. Studies on cocrystals of Emtricitabine with various carboxylic acids have demonstrated the formation of robust hydrogen-bonded heterosynthons between the 2-aminopyrimidine (B69317) moiety of Emtricitabine and the carboxylic acid group of the coformer. nih.govnih.govmdpi.com This highlights the strong propensity of the carboxylic acid functionality to engage in such interactions.
Reactivity of the Oxathiolane Ring: The oxathiolane ring is a key structural feature of Emtricitabine. The reactivity of this ring, including its susceptibility to ring-opening reactions, can be influenced by its substituents. The electron-withdrawing nature of the carboxylic acid group in the metabolite might affect the stability and reactivity of the oxathiolane ring compared to the parent drug with its hydroxymethyl group. While specific computational studies on the oxathiolane ring reactivity in this compound are not readily available, general principles of heterocyclic chemistry suggest that substituents can modulate ring strain and the energetics of ring-opening pathways. msu.edu
The table below summarizes the key structural and predicted chemical property differences between Emtricitabine and this compound based on general chemical principles and available data for the parent compound.
| Property | Emtricitabine | This compound | Predicted Influence of Modification |
| Functional Group at C2' | Hydroxymethyl (-CH₂OH) | Carboxylic Acid (-COOH) | Increased acidity, altered electronic distribution, and hydrogen bonding potential. |
| Molecular Formula | C₈H₁₀FN₃O₃S msu.edu | C₈H₈FN₃O₄S nih.gov | Addition of one oxygen atom and removal of two hydrogen atoms. |
| Molecular Weight | 247.25 g/mol msu.edu | 261.23 g/mol nih.gov | Increase in molecular mass. |
| Acidity | pKa ≈ 2.65 (amine) msu.edu | Expected to have an additional acidic pKa for the carboxylic acid group. | The metabolite will be more acidic and have a different ionization profile at physiological pH. |
| Polarity | Polar | Expected to be more polar | Increased polarity due to the carboxylic acid group, which may affect solubility and transport properties. |
| Hydrogen Bonding | Donors: -NH₂, -OHAcceptors: =O, N, -OH nih.gov | Donors: -NH₂, -COOHAcceptors: =O, N, -COOH | The carboxylic acid group provides strong hydrogen bond donor and acceptor capabilities, potentially leading to stronger intermolecular interactions. |
Emerging Research Directions and Methodological Advances
Novel Synthetic Strategies for Isotopic Labeling and Analogs
The synthesis of isotopically labeled standards and structural analogs of Emtricitabine (B123318) Carboxylic Acid is crucial for advancing research into its metabolism, and for use in modern analytical techniques.
Recent progress in synthetic chemistry has enabled the development of isotopically labeled versions of Emtricitabine Carboxylic Acid. For instance, compounds labeled with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are now available. researchgate.net These labeled molecules are invaluable as internal standards in mass spectrometry-based quantification, allowing for more accurate and precise measurements in complex biological matrices by correcting for matrix effects. nih.gov
Furthermore, synthetic efforts are being directed towards the creation of various analogs of Emtricitabine. These include the Emtricitabine 5-Fluorouracil Analog and other related impurities. rsc.orgacs.org The development of novel synthetic routes, such as those employing solvent-free and catalyst-free reactions, is improving the efficiency and yield of key intermediates. biorxiv.org For example, an improved method for preparing the crucial 5-hydroxy oxathiolane intermediate has been developed with significantly reduced reaction times. biorxiv.org These synthetic advancements are not only economically beneficial but also pave the way for the exploration of new analogs with potentially different biological activities or improved analytical properties. The synthesis of various stereoisomers, such as the (2S,5R) and (2R,5R) enantiomers of this compound, is also a key area of research, allowing for a deeper understanding of the stereoselectivity of its biological interactions. nih.govnih.gov
Advancements in High-Throughput Analytical Methodologies
The need for rapid and sensitive quantification of Emtricitabine and its metabolites in numerous samples from clinical and research settings has driven the development of advanced high-throughput analytical methodologies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the bioanalysis of this compound and other metabolites. biorxiv.orgfrontiersin.org Modern methods are designed for high throughput, often employing 96-well plate formats for sample preparation techniques like solid-phase extraction (SPE). frontiersin.org These approaches significantly reduce sample processing time and allow for the simultaneous analysis of multiple analytes.
Ultra-high performance liquid chromatography (UHPLC) systems are increasingly being used to shorten chromatographic run times to as little as a few minutes per sample, without compromising separation efficiency. oup.com For instance, a UPLC-MS/MS method has been validated for the simultaneous quantification of twelve antiretroviral drugs within peripheral blood mononuclear cells (PBMCs). acs.org The development of methods to quantify the intracellular active metabolites, such as Emtricitabine triphosphate (FTC-TP), in dried blood spots (DBS) further exemplifies the move towards less invasive and more streamlined sample collection and analysis. hmdb.canih.gov These high-throughput methods are essential for large-scale pharmacokinetic studies and therapeutic drug monitoring.
Integration of Multi-Omics Data for Comprehensive Chemical Profiling
To gain a holistic understanding of the role of this compound, researchers are increasingly turning to multi-omics approaches, integrating data from metabolomics, proteomics, lipidomics, and genomics.
Metabolomics, the large-scale study of small molecules, has been instrumental in profiling the metabolic perturbations associated with antiretroviral therapy (ART). By analyzing the plasma and tissue metabolome, scientists can identify changes in metabolic pathways, such as amino acid and lipid metabolism, that are affected by drugs like Emtricitabine. While these studies may not focus exclusively on this compound, they provide a comprehensive chemical context in which to understand its formation and effects.
The integration of metabolomics with other omics data, such as proteomics and lipidomics, allows for a more complete picture of the biological system. For example, a multi-omics study on patients switching their ART regimen identified changes in specific proteins, metabolites, and lipids, highlighting the systemic impact of these drugs. These systems biology approaches can help to uncover novel interactions and pathways influenced by Emtricitabine and its metabolites, moving beyond simple quantification to a more functional understanding of their roles in the body. nih.gov
Green Chemistry Approaches in Synthesis and Analysis
In line with the growing emphasis on sustainability in the chemical and pharmaceutical industries, green chemistry principles are being applied to both the synthesis and analysis of Emtricitabine and its derivatives.
In the realm of synthesis, efforts are being made to develop more environmentally friendly processes. This includes the use of solvent-free reactions and greener catalysts, which reduce waste and the use of hazardous materials. biorxiv.org An improved synthesis of Emtricitabine has been reported that utilizes a greener procedure for acetylation by replacing pyridine (B92270) with sodium bicarbonate. biorxiv.org
Significant strides have also been made in developing "green" analytical methods for Emtricitabine. These methods focus on replacing toxic organic solvents with more benign alternatives. For instance, greener liquid chromatography methods have been developed using mobile phases composed of ethanol (B145695) and water, or acetone (B3395972) and water. These methods have been successfully validated and applied to the analysis of Emtricitabine in various samples, demonstrating that analytical quality can be maintained while minimizing environmental impact. The use of methanol, an eco-friendly solvent, in UPLC methods also aligns with the principles of green chemistry.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1238210-10-0 | acs.org |
| Molecular Formula | C₈H₈FN₃O₄S | acs.org |
| Molecular Weight | 261.23 g/mol | acs.org |
| IUPAC Name | (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | acs.org |
Table 2: High-Throughput Analytical Methods for Emtricitabine Metabolites
| Analytical Technique | Sample Matrix | Throughput Enhancement | Key Findings | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 96-well plate SPE | Sensitive and high-throughput quantification of Emtricitabine. | frontiersin.org |
| UPLC-MS/MS | Dried Blood Spots | Rapid chromatography (8 min run time) | Simultaneous quantification of intracellular active metabolites of Tenofovir, Emtricitabine, and Lamivudine. | hmdb.ca |
| UPLC-MS/MS | Breast Milk | 2.5 min run time | Simultaneous quantification of four antiretroviral drugs. | oup.com |
| UHPLC-MS/MS | Peripheral Blood Mononuclear Cells (PBMCs) | - | Simultaneous quantification of twelve antiretroviral drugs. | acs.org |
Q & A
Q. What are the primary synthetic pathways for producing Emtricitabine Carboxylic Acid, and how do reaction conditions influence stereochemical outcomes?
this compound is typically synthesized via oxidation of Emtricitabine or its intermediates. Key steps involve protecting functional groups (e.g., hydroxyl or amine groups) to prevent side reactions. Reaction conditions, such as pH, temperature, and catalyst choice (e.g., TEMPO for selective oxidation), critically impact stereochemical outcomes due to the compound's chiral centers (e.g., 2S,5R configuration). For example, enzymatic or chiral catalysts may enhance enantiomeric purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
High-resolution techniques are essential:
- Nuclear Magnetic Resonance (NMR) : Distinguishes isomers via chemical shifts (e.g., ¹³C NMR for carbonyl group identification) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 270 nm) is standard for purity assessment, using C18 columns and mobile phases like phosphate buffer-acetonitrile .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (M.W. 261.23) and fragmentation patterns .
Q. How does the carboxylic acid functional group in this compound influence its pharmacokinetic and metabolic stability in antiviral formulations?
The carboxylic acid moiety enhances polarity, potentially improving solubility but reducing membrane permeability. Its ionization state (pKa ~2.5–3.0) affects bioavailability in physiological environments. Stability studies under simulated gastric pH (1.2–3.0) and enzymatic conditions (e.g., esterase hydrolysis) are critical for assessing metabolic pathways .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound across studies?
Contradictions often arise from impurities (e.g., diastereomers, ring-opening byproducts) or methodological variability. Solutions include:
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress to identify degradation products .
- Standardized Protocols : Use BCS-based biowaiver guidelines (e.g., WHO 2011) for solubility testing, ensuring consistent pH and temperature .
- Statistical Validation : Apply ANOVA to compare datasets and identify outliers .
Q. How can researchers optimize chiral separation methods to distinguish this compound isomers (e.g., 2S,5R vs. 2R,5R)?
Advanced chromatographic methods are required:
- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with mobile phases containing hexane-isopropanol .
- Capillary Electrophoresis (CE) : Employ cyclodextrin additives to exploit differential migration rates of enantiomers .
- Dynamic NMR : Monitor isomerization kinetics in real-time under varying temperatures .
Q. What role does computational modeling play in predicting the binding interactions of this compound with biological targets (e.g., HIV reverse transcriptase)?
Molecular docking (e.g., AutoDock Vina) and MD simulations elucidate binding affinities and conformational changes. Key parameters include:
Q. How should researchers design experiments to investigate the dissociation kinetics of this compound from nanoparticle carriers (e.g., ceria nanoparticles)?
Combine experimental and theoretical approaches:
- In Situ Spectroscopy : Use ATR-FTIR or XPS to monitor ligand displacement on nanoparticle surfaces .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and enthalpy changes.
- DFT Calculations : Model dissociative binding pathways and electron density shifts .
Methodological Guidelines
- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units. Use scatter plots for solubility data and heatmaps for binding affinity comparisons .
- Reproducibility : Document reaction conditions (e.g., molar ratios, catalysts) and analytical parameters (e.g., HPLC gradients) in supplementary materials .
- Conflict Resolution : Engage peer review and multi-lab validation to address contradictory findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
